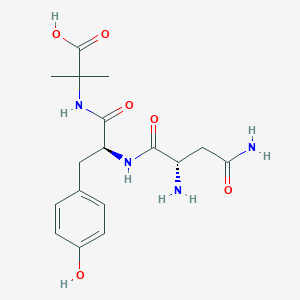

L-Asparaginyl-L-tyrosyl-2-methylalanine

Description

Properties

CAS No. |

832078-36-1 |

|---|---|

Molecular Formula |

C17H24N4O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C17H24N4O6/c1-17(2,16(26)27)21-15(25)12(7-9-3-5-10(22)6-4-9)20-14(24)11(18)8-13(19)23/h3-6,11-12,22H,7-8,18H2,1-2H3,(H2,19,23)(H,20,24)(H,21,25)(H,26,27)/t11-,12-/m0/s1 |

InChI Key |

JSUCLSVNGHCNHR-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) as the Primary Methodology

Resin Selection and Initial Amino Acid Immobilization

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing peptides like L-asparaginyl-L-tyrosyl-2-methylalanine. The process begins with immobilizing the C-terminal residue (2-methylalanine) onto a resin. Polystyrene-based resins functionalized with Wang or Rink amide linkers are preferred for their acid-labile properties, enabling gentle cleavage upon completion. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is universally employed for α-amino protection due to its orthogonality with acid-labile side-chain protecting groups.

Critical Considerations:

- 2-Methylalanine Loading : Coupling 2-methylalanine to the resin requires activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). A 4-fold molar excess of the amino acid ensures >95% coupling efficiency.

- Resin Swelling : Pre-swelling the resin in dichloromethane (DCM) for 30 minutes enhances accessibility to reactive sites.

Sequential Deprotection and Coupling

The synthesis proceeds via iterative Fmoc deprotection and amino acid coupling:

Deprotection Protocol:

- Fmoc Removal : A 20% piperidine solution in DMF (dimethylformamide) cleaves the Fmoc group within 10 minutes, monitored by UV absorbance at 301 nm.

- Side-Chain Protection :

- L-Tyrosine : The phenolic hydroxyl group is protected with a tert-butyl (t-Bu) group, stable under basic conditions but cleavable with trifluoroacetic acid (TFA).

- L-Asparagine : The side-chain amide is safeguarded with a trityl (Trt) group, preventing dehydration to succinimide intermediates during acidic cleavage.

Coupling Optimization:

- Activation Reagents : HATU outperforms HBTU in coupling sterically hindered residues like 2-methylalanine, reducing racemization risks.

- Coupling Time : Extended reaction times (90–120 minutes) and double coupling protocols are recommended for 2-methylalanine due to its α-methyl group impeding nucleophilic attack.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin undergoes cleavage using a TFA-based cocktail. A representative formulation includes:

$$ \text{TFA : H}_2\text{O : TIS (triisopropylsilane) : EDT (ethanedithiol)} = 92.5 : 2.5 : 2.5 : 2.5 \, (\text{v/v}) $$

This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups over 2–4 hours. Scavengers like EDT mitigate tert-butyl cation-induced modifications, preserving tyrosine integrity.

Solution-Phase Synthesis: Niche Applications and Limitations

While SPPS dominates, solution-phase synthesis offers advantages for large-scale production. This method employs segment condensation, linking pre-synthesized dipeptides (e.g., L-tyrosyl-2-methylalanine) with L-asparagine.

Key Challenges:

- Solubility Issues : 2-Methylalanine’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF or NMP) with 0.1 M HOBt (hydroxybenzotriazole) to suppress aggregation.

- Racemization : Prolonged exposure to activation agents like DCC (dicyclohexylcarbodiimide) increases epimerization at chiral centers. Pre-activating the carboxyl component as a pentafluorophenyl ester minimizes this risk.

Orthogonal Protection Strategies for Complex Sequences

Side-Chain Compatibility:

- Asparagine : The Trt group prevents dehydration during TFA cleavage but requires mild acidic conditions (1% TFA in DCM) for selective removal in segment condensation.

- Tyrosine : tert-Butyl protection remains stable during Fmoc deprotection but is susceptible to premature cleavage if residual TFA contaminates the resin.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves the tripeptide using a gradient of:

- Mobile Phase A : 0.1% TFA in water

- Mobile Phase B : 0.1% TFA in acetonitrile

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 1.0 |

| 20 | 60 | 1.0 |

| 25 | 95 | 1.0 |

Purified yields typically range from 60–75%, with purity >98% confirmed by analytical HPLC.

Comparative Analysis of Synthetic Routes

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield | 65–80% | 40–55% |

| Purity | >95% | 70–85% |

| Time per Residue | 2–3 hours | 6–8 hours |

| Scale-Up Feasibility | Moderate (limited by resin volume) | High (batch reactor compatible) |

Mitigating Synthesis Challenges

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

Oxidation: Dityrosine, quinones, and other oxidative derivatives.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-tyrosyl-2-methylalanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.

Industry: Utilized in the development of biosensors and biocatalysts for various industrial processes.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-2-methylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, altering their activity or function.

Comparison with Similar Compounds

Key Findings :

- Methylation of tyrosine (as in 3-methyl-L-tyrosine) increases hydrophobicity and may alter receptor interactions. This modification is analogous to the inclusion of 2-methylalanine in the tripeptide, which could enhance membrane permeability .

- The tripeptide’s stability in biological systems remains speculative. Impurity control strategies, such as those for drospirenone-related compounds (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), emphasize rigorous analytical validation to detect degradation products .

Comparison with Methylated Amino Acid Analogues

Key Findings :

- 2-Methylalanine’s branched side chain could limit the tripeptide’s conformational space compared to alanine, favoring specific bioactive conformations.

- Methylation in tyrosine (as in 3-methyl-L-tyrosine) or alanine (as in 2-methylalanine) introduces steric and electronic effects that are critical for target engagement but may complicate synthetic purity, as seen in USP guidelines for impurity thresholds (e.g., ≤0.1% for drospirenone-related unspecified impurities) .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the optimal synthesis strategies for L-Asparaginyl-L-tyrosyl-2-methylalanine, and how can purity be validated? Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing short peptides like this compound. Key steps include:

- Coupling : Use of carbodiimide-based reagents (e.g., HBTU/HOBt) for amino acid activation.

- Deprotection : Trifluoroacetic acid (TFA) cleavage to release the peptide from the resin.

- Purification : Reverse-phase HPLC with C18 columns, optimized using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

Purity validation requires: - Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion).

- Analytical HPLC : Assess purity (>95% by peak area integration).

Advanced Question: Q. How can side reactions during SPPS (e.g., aspartimide formation or racemization) be minimized for 2-methylalanine-containing peptides? Methodological Answer:

- Coupling Conditions : Use low-temperature (0–4°C) coupling for sterically hindered residues like 2-methylalanine.

- Base Selection : Replace DIEA with collidine to reduce racemization risk during Fmoc deprotection.

- Side-Chain Protection : Employ tert-butyl for tyrosine hydroxyl groups to prevent oxidation. Post-synthesis analysis via tandem MS/MS can identify aspartimide byproducts .

Structural and Functional Analysis

Basic Question: Q. What techniques are essential for characterizing the secondary structure of this compound? Methodological Answer:

- Circular Dichroism (CD) : Detect α-helix or β-sheet propensity in aqueous buffers.

- NMR Spectroscopy : Assign backbone amide protons and analyze NOEs for tertiary interactions.

- FTIR Spectroscopy : Identify amide I and II bands to infer hydrogen-bonding patterns .

Advanced Question: Q. How can computational modeling predict the peptide’s interaction with biological targets (e.g., enzymes)? Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to receptor active sites using PDB structures.

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of peptide-target complexes over 100-ns trajectories.

- Free Energy Calculations (MM/PBSA) : Quantify binding affinities and identify critical residues (e.g., tyrosine’s aromatic ring for π-π interactions) .

Biological Applications

Basic Question: Q. What experimental models are suitable for studying the peptide’s role in protein-protein interactions? Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Yeast Two-Hybrid Screening : Identify novel interacting partners in cellular contexts .

Advanced Question: Q. How can site-directed mutagenesis elucidate the functional role of 2-methylalanine in the peptide’s bioactivity? Methodological Answer:

- Alanine Scanning : Replace 2-methylalanine with alanine to assess steric/functional contributions.

- Pharmacophore Mapping : Compare mutant vs. wild-type peptide activity in enzyme inhibition assays (e.g., IC50 shifts).

- Structural Validation : Use cryo-EM or X-ray crystallography to resolve mutant-target complexes .

Stability and Degradation

Basic Question: Q. What factors influence the stability of this compound in aqueous solutions? Methodological Answer:

- pH Sensitivity : Degradation accelerates at extremes (pH <3 or >8), monitored via HPLC.

- Oxidation : Methionine residues (if present) require argon-purged storage with antioxidants (e.g., 0.1% EDTA).

- Temperature : Lyophilized peptides are stable at -20°C; aqueous solutions degrade within days at 25°C .

Advanced Question: Q. How can advanced mass spectrometry (e.g., HRAM-MS) resolve degradation products under oxidative stress? Methodological Answer:

- Fragmentation Patterns : Use CID/HCD to distinguish sulfoxide (Δm/z +16) or deamidation (Δm/z +1) products.

- Isotopic Labeling : Track oxidation kinetics using ¹⁸O-water to confirm hydrolysis pathways.

- Data Analysis : Software tools (e.g., Skyline) can quantify degradation kinetics from LC-MS/MS data .

Data Contradictions and Reproducibility

Basic Question: Q. Why might reported bioactivity values for this peptide vary across studies? Methodological Answer:

- Purity Discrepancies : Batch-to-batch variability in synthesis (e.g., <90% purity reduces efficacy).

- Assay Conditions : Differences in buffer ionic strength or cell lines (e.g., HEK293 vs. HeLa).

- Normalization : Use internal controls (e.g., housekeeping proteins in Western blots) to standardize data .

Advanced Question: Q. How can meta-analysis frameworks reconcile contradictory findings in peptide-target binding studies? Methodological Answer:

- Systematic Review : Aggregate data from SPR, ITC, and NMR studies using PRISMA guidelines.

- Bayesian Statistics : Model uncertainty in KD values across experimental setups.

- Machine Learning : Train classifiers to predict outliers due to methodological artifacts (e.g., improper immobilization in SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.